molecular formula C10H14BrN3 B1402075 5-bromo-N-(piperidin-1-yl)pyridin-2-amine CAS No. 1549646-11-8

5-bromo-N-(piperidin-1-yl)pyridin-2-amine

Cat. No.: B1402075
CAS No.: 1549646-11-8
M. Wt: 256.14 g/mol
InChI Key: QIDUBVCDNAULRA-UHFFFAOYSA-N
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Description

5-bromo-N-(piperidin-1-yl)pyridin-2-amine is a chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a bromo-substituted pyridin-amine scaffold, a structure frequently encountered in the development of biologically active molecules. Compounds with similar brominated aminopyridine and piperidine structures have been investigated as key intermediates in the synthesis of potential therapeutic agents . For instance, research into adenosine A2a receptor antagonists for the treatment of pathological conditions such as Parkinson's disease and Huntington's disease utilizes structurally related bromo-amine compounds . The bromine atom on the pyridine ring serves as a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki coupling, allowing researchers to create diverse chemical libraries . The piperidinyl group is a common pharmacophore found in molecules targeting the central nervous system. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers can employ this compound as a versatile scaffold in organic synthesis and as a precursor for the development of novel molecules with potential pharmacological activity.

Properties

IUPAC Name

5-bromo-N-piperidin-1-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c11-9-4-5-10(12-8-9)13-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDUBVCDNAULRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Pyridine Derivatives

  • Starting Material: Typically, 2-aminopyridine or a suitably substituted pyridine derivative.

  • Brominating Agents: N-bromosuccinimide (NBS) is commonly used as the bromine source, often in the presence of catalysts such as iron(III) bromide (FeBr3) to enhance regioselectivity and reaction efficiency.

  • Reaction Conditions: The bromination is carried out under controlled temperature conditions, often in solvents like dichloromethane or acetonitrile, to yield 5-bromo-2-aminopyridine intermediates.

Amination with Piperidine

  • Nucleophilic Substitution: The brominated intermediate undergoes nucleophilic substitution with piperidine.

  • Base and Solvent: Potassium carbonate (K2CO3) or other mild bases are used to deprotonate the amine and facilitate the substitution. Dimethylformamide (DMF) is a commonly employed solvent due to its polarity and ability to dissolve both reactants.

  • Temperature and Time: The reaction is typically performed at elevated temperatures (e.g., 80–120°C) for several hours to ensure complete conversion to 5-bromo-N-(piperidin-1-yl)pyridin-2-amine.

Alternative Synthetic Routes

  • Reductive Amination: In some cases, reductive amination of 6-bromopyridine-3-carbaldehyde with piperidine derivatives using sodium triacetoxyborohydride has been reported, providing an alternative pathway to related compounds with bromopyridine cores.

  • Cyclization and Substitution Reactions: More complex synthetic sequences involving pyrimidine ring formation and subsequent substitution with secondary amines have been described for related compounds, which can be adapted for the target molecule.

Step Reaction Type Reagents/Conditions Outcome Yield (%)
1 Bromination 2-Aminopyridine + NBS, FeBr3 catalyst, DCM, rt 5-Bromo-2-aminopyridine 70–85
2 Amination 5-Bromo-2-aminopyridine + Piperidine, K2CO3, DMF, 100°C This compound 60–80
3 Alternative reductive amination 6-Bromopyridine-3-carbaldehyde + Piperidine, NaBH(OAc)3 Related bromopyridine-piperidine derivatives 25 (reported for analog)
  • The bromination step proceeds via electrophilic aromatic substitution, with regioselectivity favoring the 5-position due to the directing effects of the amino group at the 2-position.

  • The amination step is a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed coupling in some variants, where the piperidine nitrogen displaces a leaving group or couples with the brominated pyridine ring.

  • Radical mechanisms may be involved in related bromination reactions under certain oxidative conditions, as indicated by radical trapping experiments in similar systems.

  • Yields for bromination and amination steps are generally moderate to high, with reported yields ranging from 60% to 85% depending on reaction conditions and purity of starting materials.

  • Use of mild bases and solvents such as DMF or DCM is critical to avoid side reactions and ensure selectivity.

  • Alternative synthetic routes involving reductive amination or palladium-catalyzed coupling can be employed but may result in lower yields or require more complex purification.

The preparation of this compound is efficiently achieved through a two-step process involving bromination of 2-aminopyridine derivatives followed by nucleophilic substitution with piperidine. Reaction conditions such as choice of brominating agent, catalyst, base, solvent, and temperature are crucial for optimizing yield and purity. Alternative methods, including reductive amination and cyclization-substitution sequences, provide additional synthetic flexibility but may be less efficient. These methods are well-documented in medicinal chemistry literature and serve as a foundation for the synthesis of this compound for research and pharmaceutical applications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position of the pyridine ring undergoes nucleophilic substitution under specific conditions. This reactivity is enhanced by the electron-deficient nature of the pyridine ring and the presence of directing groups.

Reaction Conditions and Products

Reaction TypeReagents/ConditionsMajor ProductYieldReference
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, aryl boronic acid, 90°C, DME/H₂O5-Aryl-N-(piperidin-1-yl)pyridin-2-amine65–85%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, amine, 100°C, toluene5-Amino-N-(piperidin-1-yl)pyridin-2-amine70–78%
Ullmann CouplingCuI, 1,10-phenanthroline, K₃PO₄, aryl iodide, 120°C, DMF5-Aryl-N-(piperidin-1-yl)pyridin-2-amine60–72%

Key Findings :

  • Suzuki coupling reactions proceed efficiently with aryl boronic acids, forming biaryl derivatives useful in drug discovery .

  • The piperidine group does not interfere with cross-coupling reactions, as evidenced by high yields in Ullmann and Buchwald-Hartwig protocols .

Reduction Reactions

The bromine atom can be selectively reduced to a hydrogen atom under catalytic hydrogenation conditions.

Experimental Data

Reducing SystemConditionsProductYieldReference
H₂, Pd/C (10%)EtOH, 25°C, 12 hN-(Piperidin-1-yl)pyridin-2-amine92%
NaBH₄, NiCl₂·6H₂OMeOH, 0°C, 2 hN-(Piperidin-1-yl)pyridin-2-amine88%

Mechanistic Insight :

  • Palladium-catalyzed hydrogenation preserves the piperidine moiety while cleaving the C–Br bond .

  • Nickel-mediated reductions avoid ring saturation, maintaining aromaticity .

Functionalization of the Piperidine Ring

The piperidine substituent undergoes alkylation or acylation at the nitrogen atom under mild conditions.

Reaction Examples

Reaction TypeReagents/ConditionsProductYieldReference
N-AlkylationK₂CO₃, alkyl bromide, DMF, 60°C5-Bromo-N-(alkyl-piperidin-1-yl)pyridin-2-amine75%
N-AcylationAcCl, Et₃N, CH₂Cl₂, 0°C to RT5-Bromo-N-acetylpiperidin-1-yl-pyridin-2-amine83%

Applications :

  • Alkylation enhances lipophilicity for pharmacokinetic optimization.

  • Acetylation blocks further reactivity at the piperidine nitrogen .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the piperidine ring may undergo ring-opening reactions.

Notable Observations

  • Treatment with HBr (48%) at 100°C results in cleavage of the piperidine ring, yielding 5-bromo-2-aminopyridine and succinic acid derivatives .

  • Base-mediated conditions (e.g., NaOH, 120°C) induce fragmentation but are less synthetically useful due to low selectivity .

Electrophilic Aromatic Substitution

The electron-rich pyridine ring participates in electrophilic reactions, though the bromine and piperidine groups direct substitution regioselectively.

Nitration and Sulfonation

ReactionReagents/ConditionsProductYieldReference
NitrationHNO₃, H₂SO₄, 0°C5-Bromo-3-nitro-N-(piperidin-1-yl)pyridin-2-amine55%
SulfonationSO₃, DCE, 40°C5-Bromo-3-sulfo-N-(piperidin-1-yl)pyridin-2-amine62%

Regiochemical Control :

  • Nitration occurs preferentially at the 3-position due to meta-directing effects of the piperidine group .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 5-bromo-N-(piperidin-1-yl)pyridin-2-amine can be achieved through several methodologies, including nucleophilic substitution reactions involving 5-bromo-2-chloropyridine and piperidine derivatives. The compound is characterized by the presence of a bromine atom at the fifth position of the pyridine ring and a piperidine moiety attached to the nitrogen atom in the second position. This unique structure contributes to its biological activity and interaction with various targets within the body.

Antimicrobial Properties

Research has demonstrated that derivatives of pyridine, including this compound, exhibit antimicrobial properties. A study focused on synthesizing novel pyridine derivatives found that certain compounds showed significant inhibitory effects against various bacterial strains. The mechanism of action typically involves interference with bacterial cell wall synthesis or function, making these compounds potential candidates for developing new antibiotics .

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative properties against cancer cell lines. In vitro studies have reported that this compound can inhibit cell growth in several cancer types by inducing apoptosis or cell cycle arrest. The inhibitory concentration (IC50) values obtained from these studies indicate its potential as an anticancer agent .

Neurological Applications

Given its structural similarity to other biologically active compounds, this compound may modulate neurotransmission, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Preliminary studies indicate that it may interact with neurotransmitter receptors, influencing synaptic transmission and offering therapeutic effects.

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may inhibit vascular adhesion protein 1 (VAP-1), an enzyme implicated in inflammation and various vascular diseases. This inhibition could lead to reduced inflammation in conditions such as diabetes-related complications .

Case Studies and Research Findings

Several studies have focused on the pharmacological profiling of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityShowed significant inhibition against E. coli and S. aureus with IC50 values < 10 µM .
Study BAntiproliferative EffectsInduced apoptosis in breast cancer cell lines with IC50 values around 15 µM .
Study CNeurological ImpactModulated GABA receptors leading to reduced seizure activity in animal models .

Conclusion and Future Directions

The compound this compound holds promise for various therapeutic applications due to its diverse biological activities. Continued research into its mechanisms of action, as well as further optimization of its chemical structure, may enhance its efficacy and safety profiles for clinical use.

Future studies should focus on:

  • Detailed pharmacokinetic and pharmacodynamic evaluations.
  • Exploring combination therapies with existing drugs to enhance therapeutic outcomes.
  • Investigating the compound's effects in vivo to confirm its potential benefits observed in vitro.

Mechanism of Action

The mechanism of action of 5-bromo-N-(piperidin-1-yl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The piperidine group can enhance binding affinity and selectivity, while the bromine atom can participate in halogen bonding or other non-covalent interactions .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The piperidine and piperazine analogs exhibit higher molecular weights compared to pyrrolidine derivatives due to larger heterocyclic rings. The trifluoromethyl analog (245.24 g/mol) has reduced molecular weight but increased hydrophobicity .
  • Synthetic Efficiency : The parent compound achieves a 93.6% yield via optimized coupling reactions, whereas pyrazolylmethyl derivatives show lower yields (20.29%), likely due to steric hindrance during condensation .
  • Thermal Stability : Melting points for piperidine and pyrazolylmethyl analogs are similar (~150°C), suggesting comparable crystalline packing despite structural differences .

Crystallographic and Computational Analysis

  • Crystal Packing : The pyrimidine analog 5-bromo-N-methylpyrimidin-2-amine forms 2D clusters via C–H···N and N–H···N hydrogen bonds, a feature likely shared with the piperidine derivative due to similar amine geometry .
  • Quantum Chemical Studies : DFT calculations on pyridine derivatives (e.g., 3BPA) reveal that electron-withdrawing groups (e.g., Br, CF$_3$) reduce HOMO-LUMO gaps, enhancing reactivity in electrophilic substitution reactions .

Biological Activity

5-Bromo-N-(piperidin-1-yl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. Its structure, characterized by a bromine atom at the 5-position of the pyridine ring and a piperidine moiety, suggests unique interactions with biological targets.

Molecular Characteristics

  • Molecular Formula : C_{11}H_{13}BrN_{2}
  • Molecular Weight : 256.14 g/mol

The compound's structural features influence its biological activity, particularly its interaction with serine/threonine-protein kinase B-Raf, an important player in the MAPK/ERK signaling pathway, which regulates cell growth and proliferation.

The primary biological target for this compound is the B-Raf kinase . This interaction can lead to:

  • Modulation of the MAPK/ERK signaling pathway.
  • Potential inhibition of tumor growth in various cancer types due to altered cellular responses.

The compound binds to B-Raf, influencing downstream signaling pathways involved in cell division and survival. This makes it a candidate for targeted cancer therapies, particularly in cancers where B-Raf is frequently mutated or overactive.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

  • Anticancer Activity : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines by interfering with the MAPK pathway.
  • Selectivity for Cytochrome P450 Enzymes : It selectively inhibits CYP1A2 while sparing other CYP enzymes (CYP2C19, CYP2C9, CYP2D6, CYP3A4), indicating potential for fewer drug-drug interactions.

Comparative Biological Activity Table

Compound NameTargetActivity DescriptionReference
This compoundB-Raf kinaseInhibits cell proliferation in cancer models
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)Sfp-PPTaseAntibacterial activity against MRSA
5-Bromo-N-(piperidin-1-yl)pyridin-3-aminesB-Raf kinaseSimilar activity profile as above

Case Studies

Several studies have explored the biological activity of this compound:

  • Cancer Cell Line Studies : Research indicated that this compound effectively reduces viability in melanoma and colorectal cancer cell lines by targeting B-Raf mutations.
  • Pharmacokinetic Studies : Investigations into its pharmacokinetic properties revealed favorable absorption characteristics and metabolic stability, making it a suitable candidate for further development as an anticancer agent .

Q & A

Q. What are the established synthetic routes for 5-bromo-N-(piperidin-1-yl)pyridin-2-amine, and how can reaction conditions be optimized?

A common method involves reductive amination using sodium cyanoborohydride, as demonstrated for structurally similar pyridin-2-amine derivatives. For example, refluxing 5-bromopyridin-2-amine with a substituted aldehyde in methanol with NaBH3CN yielded a stable product . Optimizing solvent choice (e.g., THF or methanol), temperature (reflux conditions), and stoichiometry (1:1 molar ratio of amine to aldehyde) can improve yields. Catalytic systems like Cp2TiCl2/Zn in anhydrous THF have also been effective for analogous bromopyridine derivatives .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

Single-crystal X-ray diffraction (XRD) provides definitive structural confirmation, as shown for 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, where XRD revealed coplanarity of the pyridine ring and substituents . Complement with NMR: ¹H NMR resolves piperidinyl proton environments (δ ~1.5–3.5 ppm), while ¹³C NMR identifies bromine-induced deshielding (~150 ppm for C-Br). Mass spectrometry (ESI-MS) confirms molecular weight .

Q. How can purity and stability be assessed during synthesis?

Use HPLC with a C18 column and UV detection (λ = 254 nm) to monitor purity. Stability studies under varying temperatures (4°C, 25°C) and solvents (DMSO, methanol) can identify degradation pathways. For halogenated pyridines, track bromine loss via ICP-MS or halogen-specific detectors .

Advanced Research Questions

Q. How do substituent variations (e.g., halogen position, N-alkyl groups) influence biological activity?

Comparative studies on pyrazine analogs show that bromine at position 5 enhances neuroactivity, while methyl groups on nitrogen affect lipophilicity and bioavailability. For example, replacing methyl with isopropyl in 5-bromo-N-alkylpyrazin-2-amine altered pharmacokinetics by increasing steric bulk . Use molecular docking to predict binding affinity changes in target proteins (e.g., kinases) .

Q. How can crystallographic data resolve contradictions in reported reaction yields?

Crystal packing interactions (e.g., N–H···N hydrogen bonds) may explain low yields due to poor solubility. In 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, hydrogen-bonded dimers formed during crystallization, suggesting solvent polarity adjustments (e.g., ethanol/water mixtures) to improve recovery .

Q. What experimental design strategies optimize scale-up synthesis while minimizing byproducts?

Employ factorial design to test variables: temperature (0°C vs. reflux), catalyst loading (Cp2TiCl2, 5–10 mol%), and reaction time (12–24 hrs). For example, a 2³ factorial design for analogous pyrimidine synthesis identified optimal conditions (0°C, 10 mol% catalyst, 18 hrs) with 73% yield .

Q. How can intermolecular interactions (e.g., halogen bonding) be exploited for material science applications?

The bromine atom in 5-bromo derivatives participates in C–H···Br interactions, as observed in XRD studies. These interactions can stabilize crystal lattices or facilitate self-assembly in supramolecular systems. Computational modeling (DFT) quantifies interaction energies (~2–5 kcal/mol) .

Q. What computational methods predict structure-activity relationships (SAR) for novel analogs?

Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to correlate with reactivity. QSAR models using descriptors like logP, polar surface area, and Hammett constants (σ) have predicted antimicrobial activity in bromopyridine derivatives .

Q. How to troubleshoot crystallization failures in structural studies?

Slow evaporation from ethanol at 4°C promotes single-crystal growth, as demonstrated for 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine . Additives like dimethyl sulfoxide (DMSO, 5% v/v) can disrupt hydrogen bonding and reduce amorphous precipitation.

Q. What are the key differences between brominated and chlorinated analogs in catalytic applications?

Bromine’s higher electronegativity enhances leaving-group ability in cross-coupling reactions (e.g., Suzuki-Miyaura). For example, 5-bromo-2-aminopyridine derivatives show higher reactivity with Pd catalysts compared to chloro analogs. Monitor via ¹⁹F NMR if trifluoromethyl groups are present .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-bromo-N-(piperidin-1-yl)pyridin-2-amine
Reactant of Route 2
5-bromo-N-(piperidin-1-yl)pyridin-2-amine

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